3,5-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione

Conformational analysis Medicinal chemistry Scaffold design

This compound is a conformationally restricted bicyclic heterocycle combining a pyrimidine-6,8-dione core (structurally related to barbituric acid) with a fused oxazine ring. Its molecular formula is C8H11N3O3 (MW 197.19 g mol–1) and it bears an NSC inventory designation (NSC-102268), originating from the National Cancer Institute's screening library.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 13922-58-2
Cat. No. B12794439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione
CAS13922-58-2
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCN1CC2=C(C(=O)NC(=O)N2C)OC1
InChIInChI=1S/C8H11N3O3/c1-10-3-5-6(14-4-10)7(12)9-8(13)11(5)2/h3-4H2,1-2H3,(H,9,12,13)
InChIKeyMQKKBAAGUMVKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione (CAS 13922-58-2): Core Identity and Initial Procurement Context


This compound is a conformationally restricted bicyclic heterocycle combining a pyrimidine-6,8-dione core (structurally related to barbituric acid) with a fused oxazine ring. Its molecular formula is C8H11N3O3 (MW 197.19 g mol–1) and it bears an NSC inventory designation (NSC-102268), originating from the National Cancer Institute's screening library [1]. The presence of N3 and N5 methyl substituents on the oxazine and pyrimidine rings, respectively, distinguishes it from non-methylated or mono-methylated analogs within the pyrimido[4,5-e][1,3]oxazine series.

Why 3,5-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione Cannot Be Replaced by Common In-Class Analogs for Specialized R&D


The fused oxazine ring imposes conformational rigidity that is absent in open-chain barbituric acid derivatives such as 1,3-dimethylbarbituric acid (CAS 769-42-6), potentially altering hydrogen-bonding geometry, solubility, and metabolic stability [1]. Even within the pyrimido[4,5-e][1,3]oxazine subclass, the presence of both N3-methyl and N5-methyl groups generates a distinct lipophilicity–polarity balance (calculated cLogP –0.9, topological polar surface area 61.9 Ų) compared with the mono-methyl (N3 only) or benzyl-substituted analogs, making simple substitution of reagents or building blocks without confirmatory experiments unreliable [1].

Quantitatively Differentiating 3,5-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione from Closest Analogs: A Head-to-Head Evidence Compilation


Conformational Restriction: Fused Oxazine Ring vs. Open-Chain 1,3-Dimethylbarbituric Acid

The target compound incorporates a fused oxazine ring that locks the pyrimidine-6,8-dione system into a single low-energy conformation, whereas 1,3-dimethylbarbituric acid possesses two freely rotatable methyl groups and a non-rigid ring, permitting multiple solution conformers [1]. This structural difference is measured by the number of rotatable bonds: 0 for the target compound vs. 2 for 1,3-dimethylbarbituric acid [1][2]. Reduced conformational entropy can enhance binding selectivity in protein–ligand interactions, a principle exploited in modern drug design but not captured by potency metrics alone.

Conformational analysis Medicinal chemistry Scaffold design

Lipophilicity Modulation via Dual Methylation: Target Compound vs. N3-Methyl Analog

The calculated partition coefficient (XLogP3) of the target compound is –0.9, indicating borderline hydrophilicity, whereas the mono-methyl analog 3-methyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8(5H,7H)-dione (CAS 7485-60-1, exact dione form not verified) is expected to be more hydrophilic due to the absence of the second methyl group, based on the general additive contribution of a methyl group to logP (+0.5 units) [1][2]. This difference can influence membrane permeability and aqueous solubility in cellular assays.

Lipophilicity Drug-likeness Scaffold optimization

Hydrogen-Bond Donor/Acceptor Profile: Target Compound vs. 1,3-Dimethylbarbituric Acid

The target compound presents a single hydrogen-bond donor (N–H) and four acceptors (two C=O, N and O heteroatoms), whereas 1,3-dimethylbarbituric acid has no hydrogen-bond donor and four acceptors [1][2]. The presence of a strong N–H donor in the target molecule enables directional intermolecular interactions, potentially influencing crystal packing, solubility in polar solvents, and recognition by biological targets.

Hydrogen bonding Solubility Supramolecular chemistry

Topological Polar Surface Area (TPSA) and Its Impact on Cellular Permeability vs. N3-Benzyl Analog

The target compound's topological polar surface area is 61.9 Ų, which falls under the commonly cited threshold of 70–80 Ų for good blood–brain barrier penetration, whereas the N3-benzyl analog (3-benzyl-5-methyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8(5H,7H)-dione, CAS 13365-47-4) has a larger TPSA (estimated >80 Ų) due to the additional aromatic ring, potentially reducing membrane permeation [1][2].

TPSA ADME Permeability

Synthetic Tractability and Purity Profile: Scalable One-Pot Method vs. Multi-Step Routes for Analogs

A general one-pot three-component synthesis of pyrimido[4,5-e][1,3]oxazine diones has been reported with yields up to 89% under microwave assistance, using readily available thiobarbituric acid, arylglyoxals, and N-methyl urea [2]. While the published substrate scope does not explicitly include the 3,5-dimethyl derivative, the methodology is directly applicable. In contrast, some N3-aryl or N3-benzyl analogs require separate protection/deprotection steps and give lower overall yields (typically 50–65% over two steps) [2]. The commercial product is typically supplied at ≥95% purity (HPLC) [1].

Synthetic chemistry Process R&D Purity

Computational ADMET Profiling: Drug-Likeness and Lead-Likeness vs. Common Barbiturates

The target compound adheres to key oral drug-likeness filters: molecular weight (197 g mol–1) is below the common lead-likeness cutoff of 300, and the number of hydrogen bond donors (1) and acceptors (4) satisfy both Lipinski's and Oprea's lead-likeness rules [1][2]. By contrast, the common sedative–hypnotic barbiturate phenobarbital (MW 232, HBD 2) exceeds the lead-likeness HBD limit and has higher molecular complexity [2]. This makes the title compound a more attractive fragment-like or lead-like starting point for optimization.

ADMET Drug-likeness Computational chemistry

Optimal Application Scenarios for 3,5-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione Based on Quantitative Differentiation


Conformationally Constrained Fragment Library Design for Fragment-Based Drug Discovery

The complete rigidity (0 rotatable bonds) and low molecular weight (197 g mol–1) of this compound make it an excellent fragment for X-ray crystallographic screening libraries, where rigid fragments typically yield higher-resolution electron density maps. When used as a replacement for flexible barbiturate fragments (e.g., 1,3-dimethylbarbituric acid, 2 rotatable bonds), it can provide clearer structure–activity relationship (SAR) data because binding pose ambiguity is minimized. Procurement teams should prefer this scaffold when ordering fragment sets for crystallography-driven hit identification [1][2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Central Nervous System Exposure

With a TPSA of 61.9 Ų (below the ~75 Ų threshold for CNS penetration) and a single hydrogen-bond donor, the compound is predicted to have favorable passive blood–brain barrier permeability. Research programs targeting neurological enzymes or receptors can use this scaffold as a core for parallel SAR exploration, especially when compared with more polar N3-benzyl analogs (estimated TPSA >80 Ų) that may show poor brain exposure [1][3].

High-Throughput Synthesis and Procurement of Pyrimido-Oxazine Dione Libraries

The one-pot three-component synthetic route applicable to this compound class (yields up to 89%) allows rapid generation of analog libraries with minimal purification. For procurement, the commercial availability at ≥95% purity from multiple vendors means that screening-ready amounts can be obtained without in-house synthesis. This logistical advantage is significant when the alternative N3-benzyl variants require multi-step synthesis (50–65% overall yield) and are not readily stocked [4][1].

Biophysical Assay Development: Hydrogen-Bond-Driven Co-crystal Engineering

The presence of a single strong N–H donor in combination with four hydrogen-bond acceptors allows the compound to participate in directed non-covalent interactions. This property can be exploited in the development of co-crystals with target proteins or in supramolecular chemistry studies. Compared with 1,3-dimethylbarbituric acid (HBD = 0), the target compound offers an additional interaction vector that can improve binding selectivity and thermodynamic signature in isothermal titration calorimetry (ITC) experiments [1][2].

Quote Request

Request a Quote for 3,5-Dimethyl-3,4-dihydro-2H-pyrimido(4,5-e)(1,3)oxazine-6,8(5H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.